

An In-depth Technical Guide to the Reaction Mechanisms of 1,4-Butynediol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Butyne-1,4-diol

Cat. No.: B8721112

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving 1,4-butyne-1,4-diol, a versatile chemical intermediate. The document details its industrial synthesis, primary transformations such as hydrogenation, and the subsequent conversion of its products into valuable chemicals like tetrahydrofuran (THF) and γ -butyrolactone (GBL). It includes quantitative data, detailed experimental protocols, and process diagrams to support advanced research and development.

Synthesis of 1,4-Butynediol: The Reppe Process

The primary industrial route to 1,4-butyne-1,4-diol is the Reppe synthesis, which involves the reaction of acetylene with an aqueous solution of formaldehyde.^{[1][2][3]} This ethynylation reaction is typically catalyzed by copper acetylide, often promoted with bismuth to enhance selectivity and inhibit the polymerization of acetylene.^{[3][4]} The process is generally carried out under pressure at elevated temperatures.^[4]

The reaction proceeds as follows: $2\text{CH}_2\text{O} + \text{HC}\equiv\text{CH} \xrightarrow{\text{Cu-catalyst}} \text{HOCH}_2\text{C}\equiv\text{CCH}_2\text{OH}$

```
// Nodes A [label="Acetylene\n(HC≡CH)", fillcolor="#F1F3F4"]; B
[label="Formaldehyde\n(CH₂O)", fillcolor="#F1F3F4"]; Catalyst [label="Copper
Acetylide\nCatalyst (Cu₂C₂)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Product
[label="1,4-Butynediol", shape=rectangle, style="filled", fillcolor="#34A853",
fontcolor="#FFFFFF"];
```

// Edges {A, B} -> Catalyst [arrowhead=none]; Catalyst -> Product [label=" Ethynylation \n(90-95°C, 5-7 bar)", color="#4285F4"]; } dot Caption: Synthesis of 1,4-Butynediol via the Reppe Process.

Core Reaction Mechanism: Hydrogenation

The most significant reaction of 1,4-butynediol is its catalytic hydrogenation to produce 1,4-butenediol and, ultimately, 1,4-butanediol (BDO). This two-step reduction is crucial for the synthesis of numerous polymers and solvents.

The hydrogenation process can be described in four kinetic stages using catalysts like Raney Nickel or supported noble metals (e.g., Pd, Pt).[5][6]

- Stage 1: The triple bond of 1,4-butynediol (BYD) is selectively hydrogenated to form predominantly cis-2-butene-1,4-diol (cis-BED).[5][6]
- Stage 2: The cis-BED intermediate undergoes parallel reactions: further hydrogenation to 1,4-butanediol (BDO) and isomerization to trans-2-butene-1,4-diol (trans-BED).[5]
- Stage 3: The trans-BED is hydrogenated to BDO. During this stage, side reactions can lead to by-products like n-butanol (BOL).[5]
- Stage 4: Accumulated intermediates, such as 4-hydroxybutanal (γ-HALD), are slowly hydrogenated to BDO.[5]

Medium-strength acid sites on the catalyst can promote the isomerization of BED to γ-hydroxybutyraldehyde, which can then undergo further side reactions.[7]

// Nodes BYD [label="1,4-Butynediol\n(BYD)", fillcolor="#F1F3F4"]; cisBED [label="cis-2-Butene-1,4-diol\n(cis-BED)", fillcolor="#F1F3F4"]; transBED [label="trans-2-Butene-1,4-diol\n(trans-BED)", fillcolor="#F1F3F4"]; BDO [label="1,4-Butanediol\n(BDO)", style="filled", fillcolor="#34A853", fontcolor="FFFFFF"]; HALD [label="γ-Hydroxybutyraldehyde\n(γ-HALD)", fillcolor="#FBBC05"]; BOL [label="n-Butanol\n(BOL)", fillcolor="#EA4335", fontcolor="FFFFFF"]; HTHF [label="2-Hydroxytetrahydrofuran\n(HTHF)", fillcolor="#FBBC05"];

// Main Pathway BYD -> cisBED [label="+ H₂", color="#4285F4"]; cisBED -> BDO [label="+ H₂", color="#4285F4"]; transBED -> BDO [label="+ H₂", color="#4285F4"];

// Isomerization & Side Reactions cisBED -> transBED [label="Isomerization", style=dashed, color="#EA4335"]; cisBED -> HALD [label="Isomerization", style=dashed, color="#EA4335"]; HALD -> BDO [label="+ H₂ (slow)", style=dashed, color="#4285F4"]; transBED -> BOL [label="Hydrogenolysis", style=dashed, color="#EA4335"]; HALD -> HTHF [label="Self-condensation", style=dashed, color="#EA4335"]; } dot Caption: Hydrogenation pathway of 1,4-Butynediol to 1,4-Butanediol.

Downstream Transformations of 1,4-Butanediol

1,4-Butanediol serves as a key precursor to other industrially significant chemicals, primarily through cyclization reactions.

- Dehydrogenative Cyclization to γ -Butyrolactone (GBL): In the gas phase, over copper-based catalysts, 1,4-butanediol undergoes dehydrogenation to form GBL.[\[8\]](#)[\[9\]](#)[\[10\]](#) The mechanism involves initial dehydrogenation to 4-hydroxybutanal, which then cyclizes to 2-hydroxytetrahydrofuran, followed by a second dehydrogenation step to yield GBL.[\[8\]](#)[\[11\]](#)
- Cyclodehydration to Tetrahydrofuran (THF): In the presence of an acidic catalyst, 1,4-butanediol readily undergoes dehydration (cyclization) to produce THF.[\[12\]](#)

// Nodes BDO [label="1,4-Butanediol", style="filled", fillcolor="#34A853", fontcolor="FFFFFF"]; GBL [label="\gamma-Butyrolactone\n(GBL)", fillcolor="#F1F3F4"]; THF [label="Tetrahydrofuran\n(THF)", fillcolor="#F1F3F4"]; Process1 [label="Dehydrogenative\nCyclization", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Process2 [label="Acid-Catalyzed\nCyclodehydration", shape=ellipse, style=filled, fillcolor="#FBBC05];

// Edges BDO -> Process1 [color="#4285F4"]; Process1 -> GBL [label="Cu Catalyst\n180-260°C", color="#4285F4"]; BDO -> Process2 [color="#EA4335"]; Process2 -> THF [label="Acidic Medium", color="#EA4335"]; } dot Caption: Key downstream cyclization reactions of 1,4-Butanediol.

Quantitative Data Presentation

The following tables summarize key quantitative data for the reaction mechanisms discussed.

Table 1: Synthesis and Hydrogenation of 1,4-Butynediol

Reaction Stage	Catalyst	Temperature (°C)	Pressure	Yield/Selectivity	Reference(s)
Reppe Synthesis	Cu-Bi / support	80 - 95	98 kPa - 7 bar	95% (BYD)	[13]
Stage 1 Hydrogenation	Raney Ni	50 - 60	1.4 - 2.0 MPa	High to cis-BED	[13]
Stage 2 Hydrogenation	Ni-Cu-Mn / Al ₂ O ₃	120 - 140	13.7 - 20.6 MPa	93.1% (BDO)	[13]
Single Stage Hydrogenation	Ni-Fe / SiO ₂	50	1 MPa	94.1% (BDO)	[14]
Single Stage Hydrogenation	Raney Ni/Mo	149	21 bar	94.1% (BDO)	[7]

Table 2: Downstream Conversion of 1,4-Butanediol (BDO)

Reaction	Catalyst	Temperature (°C)	Yield/Selectivity	Reference(s)
Dehydrogenation to GBL	Cu / SiO ₂	210	97-98% (GBL)	[9]
Dehydrogenation to GBL	Cu-based / Ceria	240	98% (GBL)	[10]
Cyclodehydration to THF	ZrO ₂ -Al ₂ O ₃	220	97.1% (THF)	[8]

Experimental Protocols

The following protocols are representative methodologies for key transformations involving 1,4-butanediol and its derivatives. A general workflow for catalytic experiments is also provided.

```
// Nodes A [label="Catalyst Preparation\n(e.g., Leaching, Impregnation)", fillcolor="#F1F3F4"];  
B [label="Reactor Assembly\n(e.g., High-Pressure Autoclave)", fillcolor="#F1F3F4"]; C  
[label="Reactant Charging\n(Substrate, Solvent, Catalyst)", fillcolor="#F1F3F4"]; D  
[label="Reaction Execution\n(Set T, P; Stirring)", style="filled", fillcolor="#FBBC05"]; E  
[label="Reaction Work-up\n(Cooling, Depressurization)", fillcolor="#F1F3F4"]; F [label="Product  
Separation\n(Filtration, Extraction)", fillcolor="#F1F3F4"]; G [label="Analysis\n(GC, HPLC,  
NMR)", fillcolor="#F1F3F4"]; H [label="Data Interpretation\n(Calculate Conversion &  
Selectivity)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
// Edges A -> B -> C -> D -> E -> F -> G -> H; } dot Caption: A generalized workflow for  
laboratory-scale catalytic reactions.
```

Protocol 1: Preparation of Raney Nickel Catalyst for Hydrogenation

This protocol is based on the W-6 method for creating a highly active Raney Nickel catalyst from a nickel-aluminum alloy.^{[12][15]}

- **Preparation:** In a 2-L Erlenmeyer flask equipped with a mechanical stirrer and thermometer, prepare a solution of 160 g of sodium hydroxide in 600 mL of distilled water.
- **Cooling:** Cool the NaOH solution to 50°C in an ice bath.
- **Alloy Addition:** While maintaining the temperature at 50 ± 2°C, slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over 25-30 minutes with vigorous stirring. Control the temperature by adjusting the addition rate and using the ice bath.
- **Digestion:** After all the alloy is added, continue stirring at 50°C for an additional 50 minutes to ensure complete digestion of the aluminum.
- **Washing:** Stop stirring and remove the heat source. Decant the supernatant. Wash the nickel catalyst by adding 500 mL of distilled water, stirring for 1-2 minutes, and decanting. Repeat this washing procedure at least 15-20 times, or until the wash water is neutral to litmus paper.
- **Solvent Exchange:** After the final water wash, wash the catalyst three times with 150-mL portions of 95% ethanol, followed by three washes with absolute ethanol.^[15]

- **Storage:** Store the activated catalyst under absolute ethanol in a sealed container in a refrigerator until use.

Protocol 2: Batch Hydrogenation of 1,4-Butynediol to 1,4-Butanediol

This protocol describes a representative batch hydrogenation process using a prepared Raney Nickel or a commercial Pd/C catalyst in a high-pressure autoclave.

- **Reactor Charging:** To a high-pressure autoclave reactor equipped with a magnetic stirrer, add the 1,4-butyne-1,3-diol substrate and a suitable solvent (e.g., water or ethanol).
- **Catalyst Addition:** Add the prepared Raney Nickel catalyst (from Protocol 1) or a commercial catalyst (e.g., 1% Pd/CaCO₃). The catalyst loading should be optimized, typically ranging from 1-5% by weight relative to the substrate.
- **Sealing and Purging:** Seal the reactor securely. Purge the system with nitrogen gas three times, followed by three purges with hydrogen gas to remove all air.
- **Reaction Execution:**
 - Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa).
 - Heat the reactor to the target temperature (e.g., 50-70°C) while stirring vigorously.
 - Maintain the reaction under these conditions for a set time (e.g., 4 hours) or until hydrogen uptake ceases, as monitored by a pressure gauge.
- **Work-up:**
 - After the reaction is complete, cool the reactor to room temperature.
 - Carefully vent the excess hydrogen pressure.
 - Purge the reactor with nitrogen gas.
- **Product Isolation and Analysis:**

- Open the reactor and filter the reaction mixture to remove the catalyst.
- Wash the catalyst with a small amount of the reaction solvent.
- Analyze the filtrate by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of 1,4-butanediol and the selectivity towards 1,4-butanediol and other products.

Protocol 3: Gas-Phase Dehydrogenation of 1,4-Butanediol to γ -Butyrolactone

This protocol outlines a continuous flow, gas-phase reaction for producing GBL.^[9]

- Catalyst Loading: Pack a fixed-bed tubular reactor with a copper-based catalyst (e.g., 20 wt% Cu on SiO₂).^[9]
- Catalyst Reduction: Prior to the reaction, reduce the catalyst in-situ by flowing a stream of hydrogen gas (diluted with nitrogen) through the reactor at an elevated temperature (e.g., 250-300°C).
- Reaction Setup:
 - Heat the reactor to the desired reaction temperature (e.g., 190-230°C).^[9]
 - Use a syringe pump or mass flow controller to feed liquid 1,4-butanediol into a vaporizer, where it is mixed with a carrier gas (e.g., nitrogen or hydrogen).
- Reaction Execution:
 - Pass the gaseous mixture of 1,4-butanediol and carrier gas through the heated catalyst bed. A typical space velocity is 0.2-20 kg of BDO per kg of copper per hour.^[9]
- Product Collection and Analysis:
 - Cool the reactor outlet stream using a condenser to collect the liquid products.
 - Vent the non-condensable gases.

- Analyze the collected liquid product using GC to determine BDO conversion and GBL selectivity. A conversion of >99% and selectivity of 97-98% can be achieved under optimal conditions.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A brief description of 1,4-Butanediol synthesis method_Chemicalbook [chemicalbook.com]
- 2. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 3. Application and Market of 1,4-butanediol Production of Reppe Method in China, American Journal of Chemical Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN1222902A - Method for preparing 1,4-butanediol by catalytic hydrogenation of 1,4-butanediol - Google Patents [patents.google.com]
- 8. Dehydrogenative cyclization of 1,4-butanediol over copper-based catalyst | CoLab [colab.ws]
- 9. US5955620A - Dehydrogenation of 1,4-butanediol to γ -butyrolactone - Google Patents [patents.google.com]
- 10. The selectively regulated vapour phase dehydrogenation of 1,4-butanediol to γ -butyrolactone employing a copper-based ceria catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. scribd.com [scribd.com]
- 12. Effects of a forming process on the properties and structure of RANEY®-Ni catalysts for the hydrogenation of 1,4-butanediol - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10200K [pubs.rsc.org]
- 13. CN102744083A - Preparation method and activation method of Raney nickel-aluminum-X catalyst specially for hydrogenation preparation of 1,4-butanediol from 1,4-butanediol -

Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Reaction Mechanisms of 1,4-Butynediol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8721112#reaction-mechanisms-involving-butyne-1-4-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com